CBR1-IN-3 Exhibits 2.6-Fold Greater Inhibitory Potency (IC50) Than Its Closest Structural Analog CBR1-IN-4
CBR1-IN-3 (compound 13h) demonstrates an IC50 of 0.034 μM against human CBR1, representing a 2.6-fold improvement in potency over the closest analog CBR1-IN-4 (compound 13p, IC50 = 0.09 μM) [1]. It also outperforms CBR1-IN-5 (compound 13o, IC50 = 0.1 μM) by 2.9-fold . These differences are derived from the same 8-hydroxy-2-iminochromene scaffold and are directly attributable to the 2-chlorophenylamide substitution pattern.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.034 μM (34 nM) |
| Comparator Or Baseline | CBR1-IN-4: 0.09 μM; CBR1-IN-5: 0.1 μM |
| Quantified Difference | 2.6-fold (vs. CBR1-IN-4); 2.9-fold (vs. CBR1-IN-5) |
| Conditions | In vitro enzymatic assay using recombinant human CBR1, consistent across vendor-reported data |
Why This Matters
Higher potency permits lower working concentrations, reducing the risk of off-target effects and solvent-mediated artifacts in cell-based assays.
- [1] TargetMol. CBR1-IN-4 (T86017) Technical Datasheet. View Source
